molecular formula C9H10O2 B1254870 Chroman-6-ol CAS No. 5614-78-8

Chroman-6-ol

Cat. No. B1254870
CAS RN: 5614-78-8
M. Wt: 150.17 g/mol
InChI Key: GZCJJOLJSBCUNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chroman-6-ol derivatives has been explored through various methods. One notable approach is the use of whole-cell biotransformation with Lactobacillus paracasei BD101, demonstrating an environmentally friendly method to achieve enantiopure (S)-6-chlorochroman-4-ol with significant enantioselectivity (Şahin, 2020). This method highlights the potential for green chemistry in the synthesis of chroman-6-ol derivatives.

Molecular Structure Analysis

The molecular structure of chroman-6-ol derivatives has been characterized in studies such as the synthesis of 6-chloro-4-(2-phenylethenyl)chroman-2-one, which provided insights into the conformation of the chromane system and its interactions with other molecular groups (Choi & Kim, 2010). Such analyses are crucial for understanding the chemical and physical behavior of chroman-6-ol compounds.

Chemical Reactions and Properties

Chroman-6-ol and its derivatives participate in various chemical reactions, highlighting their versatility. For instance, the electrochemical oxidation of chroman-6-ol has been investigated to understand its reaction mechanisms and the formation of oxidized species, such as phenoxonium ions, which are relevant to the oxidation mechanism of vitamin E (Peng & Webster, 2008).

Physical Properties Analysis

The physical properties of chroman-6-ol derivatives have been studied, with research focusing on their vibrational modes, crystal structure, and melting points. An example is the analysis of 6-acetyl-2,2-dimethyl-chromane, which provided detailed information on its structural and vibrational properties (Lizarraga et al., 2014).

Chemical Properties Analysis

The chemical properties of chroman-6-ol derivatives are influenced by their molecular structure and the presence of functional groups. Studies like the synthesis and characterization of copper-catalyzed intramolecular aldehyde-ketone nucleophilic additions have expanded the understanding of how chroman-6-ol derivatives can be synthesized and functionalized, leading to a broad range of potential applications (Zhu, Jiang, & Ma, 2023).

Scientific Research Applications

Biocatalytic Synthesis

  • Biocatalysis for Enantiopure Synthesis : Lactobacillus paracasei is utilized as a biocatalyst for synthesizing enantiopure (S)-6-chlorochroman-4-ol. This process demonstrates high enantioselectivity and environmental friendliness, offering an efficient method for producing chiral precursors in drug synthesis and other industrial applications (Şahin, 2020).

Electrochemical Analysis

  • Electrochemical Oxidation Studies : Chroman-6-ol and dihydrobenzofuran-5-ol compounds, structurally similar to vitamin E, were studied using cyclic voltammetry. The electrochemical behaviors of these compounds provide insights into the oxidation mechanism of vitamin E (Peng & Webster, 2008).

Synthetic Organic Chemistry

  • Spirocyclopropanol to Chroman-4-ol Rearrangement : Chroman-3-spirocyclopropan-4-one analogues, upon reduction, yield chroman-4-ol. This demonstrates a stereoselective rearrangement useful in organic synthesis (Bennett, Donnelly, Meaney, & O'boyle, 1973).
  • Substituent Effects in Chroman Derivatives : Studies on ortho and meta-substituted chroman-6-ol derivatives reveal their bond dissociation enthalpies, with electron-donating and withdrawing groups affecting these values. This research aids in understanding the antioxidant mechanisms in phenolic compounds (Najafi, Nazarparvar, Mood, Zahedi, & Klein, 2011).

Photoredox Catalysis

  • Organo-Photoredox Catalysis for Chroman Synthesis : A (4 + 2) radical annulation approach using photocatalysis has been developed for constructing chroman frameworks, showcasing a novel method complementary to traditional Diels–Alder reactions (Guan et al., 2022).

X-Ray Crystallography

  • Crystal Structure Analysis : The crystal structure of 6-chloro-4-(2-phenylethenyl)chroman-2-one, derived from chroman-2-ol, was analyzed, providing insights into the conformation of chroman derivatives (Choi & Kim, 2010).

Nucleophilic Substitution Chemistry

  • Cyclisation of Fluorophenylpropanols : Research into cyclisation methods for fluorophenylpropanols to chromans using metal complexes expands the synthetic routes available for chroman derivatives (Houghton, Voyle, & Price, 1980).

Computational Chemistry

  • Conformational Dynamics in Solution and Solid State : Studying the conformational preferences of chroman-6-ol derivatives using 13C NMR and computational techniques contributes to the understanding of molecular dynamics in different phases (Witkowski, Maciejewska, & Wawer, 2000).

Lithiation Chemistry

Chromium Chemistry

  • Analytical Problems with Chromium Compounds : The study of chromium compounds, including those related to chroman-6-ol, highlights the challenges in analyzing chromium in different oxidation states and environmental samples (Shupack, 1991).

Pharmaceutical Research

  • Chroman Derivatives in Drug Discovery : The review of chroman-4-one derivatives emphasizes their role in drug discovery and highlights significant synthetic methods and biological relevance, underscoring the importance of chroman structures in medicinal chemistry (Emami & Ghanbarimasir, 2015).

Environmental Chemistry

  • Chromium Preconcentration in Sea Water : A method for the preconcentration of chromium(III) and chromium(VI) in sea water using complexation with quinolin-8-ol demonstrates the environmental applications of chroman-related chemistry (Isshiki, Sohrin, Karatani, & Nakayam, 1989).

Bioactivity Studies

  • Anti-Cancer and Antiepileptic Activities : A series of chroman derivatives was synthesized and evaluated for their anti-breast cancer and antiepileptic activities, showcasing the potential biomedical applications of chroman compounds (Rawat & Verma, 2016).

Chemical Synthesis

Safety And Hazards

The safety data sheet suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The recognition of structural and dynamic properties of the chroman-6-ol system, present in all vitamers, seems to be important for the full explanation of the mechanism of the biological activity of vitamin E . The development of potent anti-inflammatory agents, a series of novel chroman derivatives including acyclic amidochromans, chromanyl esters and chromanyl acrylates have been designed, synthesized and fully characterized .

properties

IUPAC Name

3,4-dihydro-2H-chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCJJOLJSBCUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568554
Record name 3,4-Dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-6-ol

CAS RN

5614-78-8
Record name 3,4-Dihydro-2H-1-benzopyran-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-6-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-3-Nitrophenyl)chroman-6-ol was prepared as described for 2-(3-fluorophenyl)chroman-6-ol in Example 9(c) starting from 2-(3-nitrophenyl)chroman-4,6-diol. 1H NMR (300 MHz, d6-DMSO) δ: 8.80 (s, 1H), 8.26 (s, 1H), 8.19 (dd, 1H, J 8.1, 2.3 Hz), 7.90 (d, 1H, J 7.9Hz), 7.70 (t, 1H, J 15.9, 7.9 Hz), 6.70 (d, 1H, J 8.4 Hz), 6.51-6.55 (m, 2H), 5.19 (dd, 1H, J 10.0, 2.0), 2.86-2.91 (m, 1H), 2.61-2.68 (m, 1H), 2.17-2.23 (m, 1H), 1.91-1.97 (m, 1H).
Name
2-(3-fluorophenyl)chroman-6-ol
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2-(3-nitrophenyl)chroman-4,6-diol
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Synthesis routes and methods II

Procedure details

2,6-dimethylquinone 111 is reduced with sodium dithionite to the hydroquinone 112, which is then reacted with 3,7,11,15-tetramethyl-3-hydroxy-1-hexadecene 113 and ZnCl2 to form the 6-chromanol 114. Conversion to the protected intermediate 115 is followed by bromination with Br2 and silver trifluoroacetate to form the bromide 116. Finally, 116 can be deprotected and oxidized with ceric ammonium nitrate (CAN) to yield 117.
[Compound]
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2,6-dimethylquinone
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Synthesis routes and methods III

Procedure details

The 6-hydroxybenzopyran (1.5 g; 10 mM) was dissolved in 100 ml of anhydrous benzene along with Wilkinson's catalyst (280 mgs; 0.30 mM). This hydrogenation bottle containing this reaction mixture was first flushed with nitrogen and then with hydrogen. The bottle was pressurized to 40 psi in a Paar shaker and agitated for 40 minutes at which time the pressure in the bottle (400 ml dead volume) had droped to 30 psi and was dropping no further. The bottle was then flushed with nitrogen and the solvent was removed in vacuo. The residue was taken up in ether and filtered through a pad of celite. The solvent was removed and the oil was purified by flash chromatography on a 30 mm×6" column of silica gel eluted with 600 ml of 20% ethyl acetate in hexane. This purification produced 1.40 g (93%) of 2,3-dihydro-6-hydroxybenzopyran as a white crystalline solid.
Quantity
1.5 g
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100 mL
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280 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chroman-6-ol
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Chroman-6-ol
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Chroman-6-ol
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Reactant of Route 6
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Citations

For This Compound
467
Citations
JE Rode, M Górecki, S Witkowski… - Physical Chemistry …, 2018 - pubs.rsc.org
The primary goal of this work is to clarify why 2-(hydroxymethyl)-2,5,7,8-tetramethyl-chroman-6-ol {(S)-TMChM} deviates from the chromane helicity rule under solvent change. The rule, …
Number of citations: 8 pubs.rsc.org
HM Peng, RD Webster - The Journal of Organic Chemistry, 2008 - ACS Publications
… Both chroman-6-ol and dihydrobenzofuran-5-ol substituted compounds are able to form … Thus it was found that for the chroman-6-ol compounds with fully methylated aromatic rings and …
Number of citations: 48 pubs.acs.org
S Witkowski, D Maciejewska, I Wawer - Journal of the Chemical …, 2000 - pubs.rsc.org
… , in comparison with the parent chroman-6-ol 1. In order to … higher barrier than the parent chroman-6-ol 1. Comparing the … and their influence on the chroman-6-ol system results from …
Number of citations: 30 pubs.rsc.org
T Fang, Y Shimoyama, Y Iwai, M Sasaki… - Journal of Chemical & …, 2010 - ACS Publications
Ternary phase equilibrium data for methanol + C18 fatty acid, methyl esters + 2,5,7,8-tetramethyl-2-(5,9,13-trimethyltetradecyl)chroman-6-ol (α-tocopherol) were measured at (523 and …
Number of citations: 3 pubs.acs.org
S Matsumoto, M Matsuo, Y Iitaka - The Journal of Organic …, 1986 - ACS Publications
… Previously, we found that an -tocopherol model compound, 2,2,5,7,8-pentamethylchroman-6-ol, reacted with 02_1. Nishikimi and Machlin described that a water-soluble -tocopherol …
Number of citations: 26 pubs.acs.org
T KANEKO, M MATSUO - Chemical and pharmaceutical bulletin, 1985 - jstage.jst.go.jp
… The radical scavenging reactions of a vitamin E model compound, 2,2,5,7,8-pentamethylchroman-6-ol, with radicals from the Fe(II)-induced decomposition of a linoleic acid hydro…
Number of citations: 28 www.jstage.jst.go.jp
M Najafi, E Nazarparvar, KH Mood, M Zahedi… - Computational and …, 2011 - Elsevier
… In this paper, the effect of various substituents on BDE of chroman-6-ol was studied, and to achieve this goal, three methyl groups on the aromatic ring of α-TOH were replaced with …
Number of citations: 39 www.sciencedirect.com
M Müller, A Kröpfl, W Vetter - Analytical and bioanalytical chemistry, 2020 - Springer
… ,8,12-trimethyltridec-3,11-dienyl)chroman-6-ol (double bonds in 3′,11′-position) and 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridec-7,11-dienyl)chroman-6-ol (double bonds in 7′,11′-…
Number of citations: 14 link.springer.com
A Fiorentino, C Mastellone, B D'Abrosca, S Pacifico… - Food Chemistry, 2009 - Elsevier
… The new structure, 2,8-dimethyl-2-(4,8,12-trimethyltridec-11-enyl)chroman-6-ol, has been elucidated on the basis of EIMS, 1D, and 2D NMR spectral data. GC–MS analysis of peels and …
Number of citations: 104 www.sciencedirect.com
CES Bernardes, RG Simões, HP Diogo… - The Journal of Chemical …, 2014 - Elsevier
2,2,5,7,8-Pentamethylchroman-6-ol (PMC, CAS number 950-99-2) and 6-hydroxy-2,5,7,8-tetramethyl chroman-2-carboxylic acid (trolox, CAS number 53188-07-1) are perhaps the two …
Number of citations: 8 www.sciencedirect.com

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